Methyl 2-hydroxycyclopentanecarboxylate

Description

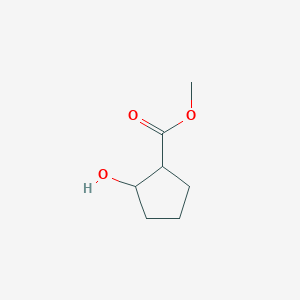

Methyl 2-hydroxycyclopentanecarboxylate is a cyclopentane derivative featuring both an ester and a hydroxyl group at the 2-position of the ring. The molecular formula is inferred to be C₇H₁₂O₃, combining the ester group of methyl cyclopentanecarboxylate (C₇H₁₂O₂, MW 128.17) with an additional hydroxyl substituent.

The hydroxyl group introduces reactivity typical of alcohols, such as participation in acetylation or oxidation reactions. For instance, oxidation could yield methyl 2-oxocyclopentanecarboxylate (C₇H₁₀O₃, MW 142.15), a ketone-containing analog used in fungicide synthesis . Applications of the hydroxy-substituted ester likely align with pharmaceutical intermediates, as seen in structurally complex analogs like (1S,2S,3S,4R)-methyl 3-((R)-1-amino-2-ethylbutyl)-4-(tert-butoxycarbonylamino)-2-hydroxycyclopentanecarboxylate, a key intermediate in antiviral drug development .

Properties

IUPAC Name |

methyl 2-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPIOOIEGQJDKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 2-hydroxycyclopentanecarboxylate with structurally related esters and cyclic compounds, highlighting functional group effects on properties and applications.

Key Observations:

Functional Group Influence: The hydroxyl group in the target compound increases polarity compared to methyl cyclopentanecarboxylate, enhancing solubility in polar solvents . This contrasts with methyl 2-oxocyclopentanecarboxylate, where the ketone group facilitates nucleophilic reactions (e.g., hydrolysis to agrochemical intermediates) . The amine group in methyl 3-aminocyclopentanecarboxylate introduces basicity and salt-forming ability but also acute toxicity risks (e.g., harmful if swallowed) .

Reactivity and Applications: The hydroxy-substituted ester may serve as a precursor for pharmaceuticals, analogous to peramivir intermediates . Its oxidation could yield methyl 2-oxocyclopentanecarboxylate, which is instrumental in fungicide synthesis . Unsaturated esters like methyl 2-hexenoate exhibit reactivity at the double bond, making them suitable for flavoring agents .

Hazard Profiles: Compounds with hydroxyl or amine groups (e.g., methyl 3-aminocyclopentanecarboxylate) often require stringent safety measures (gloves, eye protection) due to irritation risks . Ketone-containing analogs (e.g., methyl 2-oxocyclopentanecarboxylate) demand controlled reaction conditions to prevent unintended decomposition .

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR identify the hydroxyl proton (δ 1.5–2.5 ppm) and ester carbonyl (δ 170–175 ppm). DEPT-135 clarifies carbon hybridization .

- IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and ester (1720–1740 cm⁻¹) functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (142.15 g/mol) and fragmentation patterns .

What computational methods are used to predict the hydrogen bonding interactions of the hydroxyl group in this compound?

Advanced Research Question

- DFT Calculations : Density Functional Theory (e.g., B3LYP/6-31G*) models hydrogen bonding energy and geometry. Compare with crystallographic data (e.g., bond lengths in cyclopentane derivatives ).

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO or water) to assess hydrogen bonding stability under varying pH .

- Docking Studies : Predict binding affinities in enzyme active sites, leveraging the hydroxyl group’s polarity for ligand-receptor modeling .

What are the recommended storage conditions and PPE for handling this compound?

Basic Research Question

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to light and moisture .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks. Inspect gloves for integrity before use .

- Spill Management : Absorb with inert material (e.g., sand) and dispose via licensed waste services .

How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?

Advanced Research Question

- Meta-Analysis : Compare bioassay conditions (e.g., cell lines, concentrations) across studies. For example, antiviral activity may vary with cell permeability .

- Reproducibility Protocols : Standardize synthetic routes (e.g., enantiomeric purity ) and bioassay parameters (e.g., incubation time, controls).

- Structure-Activity Relationship (SAR) : Modify functional groups (e.g., ester vs. amide) to isolate bioactive motifs. Use 2D/3D-QSAR models to predict activity cliffs .

What role does this compound play in asymmetric catalysis?

Advanced Research Question

The hydroxyl group can act as a chiral auxiliary or ligand in asymmetric synthesis:

- Chiral Induction : Coordinate with transition metals (e.g., Ru or Pd) to catalyze enantioselective hydrogenation or cross-coupling .

- Ligand Design : Derivatize the hydroxyl group into phosphine or amine ligands for improved stereocontrol. Characterize ligand-metal complexes via X-ray diffraction .

How does solvent polarity affect the stability of this compound in solution?

Basic Research Question

- Polar Protic Solvents (e.g., MeOH, H₂O) : Accelerate ester hydrolysis, necessitating pH control (pH 6–7 for stability ).

- Nonpolar Solvents (e.g., Hexane) : Reduce degradation but may limit solubility. Use co-solvents (e.g., THF) for balanced polarity .

- Kinetic Studies : Monitor degradation via UV-Vis or HPLC under varying solvent conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.